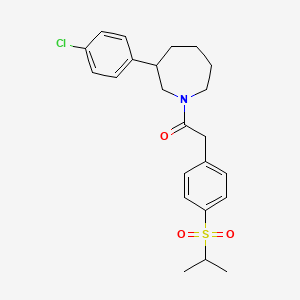
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C23H28ClNO3S and its molecular weight is 433.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone , often referred to in research contexts as a novel azepane derivative, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22ClN1O3S, with a molecular weight of approximately 373.90 g/mol. The structural representation includes a chlorophenyl group and an isopropylsulfonyl moiety, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of azepane rings and subsequent modifications to introduce the chlorophenyl and sulfonyl groups. Research indicates that such compounds can be synthesized using various methods, including nucleophilic substitutions and cyclization reactions under controlled conditions .
Antimicrobial Properties
Recent studies have indicated that azepane derivatives exhibit significant antimicrobial activity. For instance, compounds similar to This compound were tested against various bacterial strains, showing promising results in inhibiting growth . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Emerging data suggest that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, a study highlighted that azepane derivatives could inhibit tumor growth by inducing cell cycle arrest in the G2/M phase .
Neuroprotective Effects
There is also evidence supporting neuroprotective effects attributed to compounds with similar structures. The presence of the azepane ring is thought to contribute to enhanced blood-brain barrier penetration, which may facilitate neuroprotective actions against neurodegenerative diseases .
Case Studies
The biological activity of This compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
- Cell Membrane Disruption : The lipophilicity of the compound allows it to integrate into cellular membranes, disrupting their integrity.
- Receptor Modulation : Potential interactions with neurotransmitter receptors may underlie its neuroprotective effects.
Eigenschaften
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO3S/c1-17(2)29(27,28)22-12-6-18(7-13-22)15-23(26)25-14-4-3-5-20(16-25)19-8-10-21(24)11-9-19/h6-13,17,20H,3-5,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHUSOOOCQXYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














